molecular formula C16H15N3O3S B2401905 N1-(2-cyanophenyl)-N2-(3-hydroxy-3-(thiophen-3-yl)propyl)oxalamide CAS No. 2034539-64-3

N1-(2-cyanophenyl)-N2-(3-hydroxy-3-(thiophen-3-yl)propyl)oxalamide

Cat. No.: B2401905
CAS No.: 2034539-64-3
M. Wt: 329.37
InChI Key: HXJSJKIQAZKCMD-UHFFFAOYSA-N
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Description

N1-(2-cyanophenyl)-N2-(3-hydroxy-3-(thiophen-3-yl)propyl)oxalamide is a complex organic compound that features a cyanophenyl group, a hydroxypropyl group, and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-cyanophenyl)-N2-(3-hydroxy-3-(thiophen-3-yl)propyl)oxalamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the following steps:

    Formation of the Cyanophenyl Intermediate: The synthesis begins with the nitration of a suitable aromatic compound to introduce the cyano group.

    Preparation of the Hydroxypropyl Intermediate: The hydroxypropyl group is introduced through a series of reactions, often involving the use of protecting groups to ensure selective reactions.

    Coupling of Intermediates: The final step involves the coupling of the cyanophenyl and hydroxypropyl intermediates with an oxalamide linkage, typically using reagents such as oxalyl chloride and a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N1-(2-cyanophenyl)-N2-(3-hydroxy-3-(thiophen-3-yl)propyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The cyano group can be reduced to an amine.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Electrophilic reagents such as bromine or chlorinating agents.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an amine derivative.

    Substitution: Introduction of halogen atoms or other electrophilic groups onto the thiophene ring.

Scientific Research Applications

N1-(2-cyanophenyl)-N2-(3-hydroxy-3-(thiophen-3-yl)propyl)oxalamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N1-(2-cyanophenyl)-N2-(3-hydroxy-3-(thiophen-3-yl)propyl)oxalamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    N1-(2-cyanophenyl)-N2-(3-hydroxypropyl)oxalamide: Lacks the thiophene ring, which may affect its reactivity and applications.

    N1-(2-cyanophenyl)-N2-(3-thiophen-3-yl)propyl)oxalamide: Lacks the hydroxy group, which may influence its solubility and biological activity.

Uniqueness

N1-(2-cyanophenyl)-N2-(3-hydroxy-3-(thiophen-3-yl)propyl)oxalamide is unique due to the presence of both the hydroxy group and the thiophene ring, which confer distinct chemical and biological properties

Properties

IUPAC Name

N'-(2-cyanophenyl)-N-(3-hydroxy-3-thiophen-3-ylpropyl)oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O3S/c17-9-11-3-1-2-4-13(11)19-16(22)15(21)18-7-5-14(20)12-6-8-23-10-12/h1-4,6,8,10,14,20H,5,7H2,(H,18,21)(H,19,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXJSJKIQAZKCMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C#N)NC(=O)C(=O)NCCC(C2=CSC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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